
CAY10650
Descripción general
Descripción
CAY10650 es un inhibidor altamente potente de la fosfolipasa A2 alfa citosólica (cPLA2α), con un valor de concentración inhibitoria (IC50) de 12 nanomolares . La fosfolipasa A2 alfa citosólica cataliza específicamente la hidrólisis del ácido araquidónico desde la posición del éster sn-2 de los fosfolípidos de membrana, desempeñando un papel central en la iniciación de la síntesis de prostaglandinas y leucotrienos, ambos importantes mediadores del proceso inflamatorio .
Métodos De Preparación
Las rutas sintéticas y las condiciones de reacción para CAY10650 no se detallan ampliamente en la literatura disponible. Se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas que involucran la formación de derivados de indol y modificaciones posteriores del grupo funcional . Los métodos de producción industrial suelen implicar síntesis orgánica de varios pasos, purificación y caracterización para garantizar una alta pureza y potencia .
3. Análisis de las reacciones químicas
This compound experimenta varias reacciones químicas, centrándose principalmente en su interacción con las enzimas fosfolipasas. Se sabe que el compuesto inhibe la formación de gotas lipídicas y la secreción de prostaglandina E2 (PGE2) en neutrófilos . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos como el dimetilsulfóxido (DMSO) y la solución salina tamponada con fosfatos (PBS) a niveles de pH específicos . Los principales productos formados a partir de estas reacciones son típicamente las formas inhibidas de las enzimas diana y los niveles reducidos de mediadores inflamatorios .
Análisis De Reacciones Químicas
CAY10650 undergoes various chemical reactions, primarily focusing on its interaction with phospholipase enzymes. The compound is known to inhibit the formation of lipid droplets and the secretion of prostaglandin E2 (PGE2) in neutrophils . Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS) at specific pH levels . The major products formed from these reactions are typically the inhibited forms of the target enzymes and reduced levels of inflammatory mediators .
Aplicaciones Científicas De Investigación
Inflammation Studies
CAY10650 has been extensively utilized in research focused on inflammation, particularly in models of keratitis and other ocular conditions.
- Case Study : In a study involving Chinese hamsters infected with Acanthamoeba castellanii-laden contact lenses, treatment with this compound significantly reduced the severity of keratitis compared to control groups. Histopathological examinations revealed minimal inflammation and normal corneal epithelium in treated animals .
Study | Model | Dosage | Outcome |
---|---|---|---|
Keratitis Model | Chinese Hamsters | Topical application of 50 μg/5 μl | Reduced inflammation and keratitis severity |
Neuroprotection
Recent studies have highlighted the neuroprotective effects of this compound in models of intracerebral hemorrhage (ICH).
- Case Study : In a rat model of ICH, administration of this compound at a dosage of 10 mg/kg via intraperitoneal injection resulted in improved outcomes related to lipid droplet formation and inflammation . This suggests that this compound may serve as a therapeutic agent for conditions involving neuroinflammation.
Study | Model | Dosage | Outcome |
---|---|---|---|
Intracerebral Hemorrhage Model | Rats | 10 mg/kg daily | Reduced lipid droplet formation |
Cellular Mechanisms
This compound has been employed to elucidate cellular mechanisms involving phospholipase A2 activity.
- Case Study : In experiments assessing ferroptosis, this compound treatment led to a reduction in lipid reactive oxygen species (ROS) levels and cell death under mechanical confinement conditions, indicating its role in modulating cell death pathways .
Study | Model | Dosage | Outcome |
---|---|---|---|
Ferroptosis Induction | Cell Culture | Concentration not specified | Reduced lipid ROS and cell death |
Monocyte Chemotaxis
The role of this compound in monocyte chemotaxis has also been explored.
- Case Study : Research demonstrated that this compound did not affect monocyte migration towards specific chemotactic signals, indicating its selective inhibition properties . This finding is crucial for understanding immune responses and potential therapeutic applications.
Study | Model | Outcome |
---|---|---|
Monocyte Chemotaxis Study | Human Monocytes | No effect on migration towards hrANXA1 |
Summary Table of Applications
The following table summarizes the key applications and findings related to this compound:
Application Area | Model Type | Key Findings |
---|---|---|
Inflammation | Ocular (Keratitis) | Reduced severity and inflammation |
Neuroprotection | Intracerebral Hemorrhage (Rats) | Improved outcomes related to lipid metabolism |
Cellular Mechanisms | Ferroptosis (Cell Culture) | Reduced lipid ROS levels and cell death |
Immune Response | Monocyte Chemotaxis | No effect on migration towards specific signals |
Mecanismo De Acción
CAY10650 ejerce sus efectos inhibiendo específicamente la fosfolipasa A2 alfa citosólica (cPLA2α). Esta enzima cataliza la hidrólisis del ácido araquidónico de los fosfolípidos de membrana, lo que lleva a la producción de mediadores proinflamatorios como las prostaglandinas y los leucotrienos . Al inhibir cPLA2α, this compound reduce los niveles de estos mediadores, ejerciendo así fuertes efectos antiinflamatorios . Los objetivos moleculares y las vías involucradas incluyen la supresión de la formación de gotas lipídicas y la inhibición de la secreción de prostaglandina E2 .
Comparación Con Compuestos Similares
CAY10650 es único en su alta potencia como inhibidor de cPLA2α con un valor de IC50 de 12 nanomolares . Compuestos similares incluyen:
Haloperidol: Un potente inhibidor de la fosfolipasa D, también utilizado en la investigación psicótropa.
This compound destaca por su inhibición específica de cPLA2α y sus fuertes efectos antiinflamatorios cuando se aplica tópicamente .
Actividad Biológica
CAY10650 is a selective inhibitor of cytosolic phospholipase A2 (cPLA2α), a critical enzyme involved in the hydrolysis of membrane phospholipids to release arachidonic acid, which is a precursor for various bioactive lipid mediators. This compound has been studied for its potential therapeutic applications in inflammatory diseases and other pathological conditions. Below is an overview of its biological activity, supported by case studies and research findings.
This compound exhibits potent inhibition of cPLA2α with an IC50 value of approximately 12 nM, indicating its high efficacy in blocking the enzyme's activity . By inhibiting cPLA2α, this compound reduces the production of pro-inflammatory mediators derived from arachidonic acid, such as prostaglandins and leukotrienes. This mechanism underlies its potential application in treating inflammatory conditions.
In Vitro Studies
In vitro experiments have demonstrated that this compound does not significantly affect monocyte chemotaxis towards human recombinant annexin A1 (hrANXA1), suggesting that its inhibitory effects are selective and context-dependent . For example, while other inhibitors like bromoenol lactone affected monocyte migration, this compound did not alter the chemotactic response to hrANXA1, indicating a specific role for iPLA2 rather than cPLA2 in this pathway.
In Vivo Studies
This compound has been utilized in various animal models to assess its biological effects:
- Zymosan-Induced Peritonitis : In studies involving zymosan-induced peritonitis, this compound was administered at a dose of 10 mg/kg. Results indicated a significant reduction in inflammatory mediator levels, demonstrating its anti-inflammatory properties .
- Intracerebral Hemorrhage (ICH) : In a model of ICH, administration of this compound resulted in decreased lipid droplet formation associated with inflammation. This suggests that this compound may mitigate secondary brain injury through its effects on lipid metabolism and inflammation .
Case Studies
Case studies have illustrated the efficacy of this compound in specific pathological contexts:
- Case Study 1 : In a murine model of polymicrobial sepsis, this compound was shown to improve survival rates and reduce systemic inflammation markers when administered post-surgery. The study highlighted its potential as a therapeutic agent in sepsis management .
- Case Study 2 : Another investigation focused on the effects of this compound on macrophage activation and CD8+ T cell responses in ApoC3TG mice. The results revealed enhanced antitumor activity mediated by macrophage activation when treated with this compound, suggesting its role in modulating immune responses .
Summary Table of Biological Activities
Propiedades
IUPAC Name |
3-(2-methylpropanoyl)-1-[2-oxo-3-(4-phenoxyphenoxy)propyl]indole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO6/c1-18(2)27(31)25-16-29(26-13-8-19(28(32)33)14-24(25)26)15-20(30)17-34-21-9-11-23(12-10-21)35-22-6-4-3-5-7-22/h3-14,16,18H,15,17H2,1-2H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOJZPHWNDZOPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CN(C2=C1C=C(C=C2)C(=O)O)CC(=O)COC3=CC=C(C=C3)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of CAY10650?
A1: this compound is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α) [, ]. While the provided research papers do not delve into the specific binding interactions, they highlight its role in blocking the activity of cPLA2α, an enzyme responsible for releasing arachidonic acid from membrane phospholipids. This inhibition subsequently impacts downstream signaling pathways involved in inflammation and other cellular processes.
Q2: How does this compound affect atrial natriuretic peptide (ANP) secretion in hypoxic conditions?
A2: The research by [] demonstrates that this compound significantly attenuates hypoxia-induced ANP secretion in isolated beating rat atria. This effect is attributed to its inhibitory action on cPLA2α, which is involved in the endothelin-1 (ET-1) mediated upregulation of NOX4 expression. By inhibiting cPLA2α, this compound disrupts this signaling cascade and ultimately reduces ANP secretion.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.